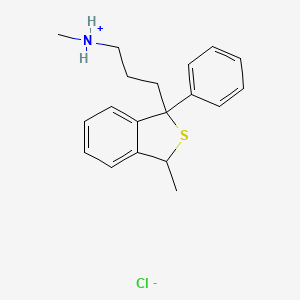

1,3-Dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

26106-08-1 |

|---|---|

Molekularformel |

C19H24ClNS |

Molekulargewicht |

333.9 g/mol |

IUPAC-Name |

methyl-[3-(3-methyl-1-phenyl-3H-2-benzothiophen-1-yl)propyl]azanium;chloride |

InChI |

InChI=1S/C19H23NS.ClH/c1-15-17-11-6-7-12-18(17)19(21-15,13-8-14-20-2)16-9-4-3-5-10-16;/h3-7,9-12,15,20H,8,13-14H2,1-2H3;1H |

InChI-Schlüssel |

CIFWMLGIHKTUMS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C2=CC=CC=C2C(S1)(CCC[NH2+]C)C3=CC=CC=C3.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Use of Cyclic Alkylene Sulphuric Esters and Amination

A patented method describes the preparation of polycyclic amines by reacting cyclic alkylene sulphuric esters with amines under controlled conditions. For instance, the residue from the reaction is dissolved in a 40% aqueous solution of dimethylamine and heated in an autoclave at 140°C for 16 hours. After cooling, excess methylamine is removed by evaporation, and the mixture is acidified with hydrochloric acid. The aqueous phase is then extracted with methylene chloride, dried over anhydrous sodium sulfate, and evaporated to yield the crude amine, which is crystallized from butanone to give the hydrochloride salt of the target compound or its analogues.

Key parameters from this method include:

| Step | Conditions | Notes |

|---|---|---|

| Reaction with dimethylamine | 40% aqueous solution, 140°C, 16 h | Autoclave used for high pressure |

| Removal of excess amine | Evaporation | Ensures purity |

| Acidification | Hydrochloric acid | Converts amine to hydrochloride salt |

| Extraction | Methylene chloride, drying agent | Removes impurities |

| Crystallization | Butanone solvent | Yields crystalline hydrochloride salt |

This method is versatile and has been used for various substituted amines, including diphenylpropylamine and phenylpropylamine hydrochlorides.

Organolithium Reagents and Sulphate Salts

Another approach involves the reaction of cyclic sulphuric acid esters with organolithium reagents to form lithium sulphate salts, which upon heating with aqueous ammonia yield the desired amines. For example, 2-phenyltrimethylene sulphate is converted to 2,3-diphenylpropyl sulphate lithium salt using phenyllithium, then heated at 150°C with aqueous ammonia to afford 2,3-diphenylpropylamine hydrochloride.

This method allows the selective introduction of phenyl substituents on the propyl chain and is adaptable for the synthesis of benzo(c)thiophene derivatives.

| Step | Conditions | Notes |

|---|---|---|

| Formation of lithium sulphate salt | Reaction with phenyllithium | Low temperature control required |

| Heating with aqueous ammonia | 150°C, autoclave, 8 hours | Converts salt to amine hydrochloride |

Carbodiimide-Mediated Coupling for Side Chain Introduction

Carbodiimide reagents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are widely used for coupling amines to carboxylic acids or related groups, facilitating the formation of amide or amine linkages. In the synthesis of related heterocyclic amines, EDC·HCl is employed in the presence of additives like 1-hydroxybenzotriazole (HOBt) and bases such as N,N-diisopropylethylamine in solvents like N,N-dimethylformamide (DMF) to promote coupling reactions at room temperature.

Typical procedure:

- Dissolve amine and acid components in DMF.

- Add EDC·HCl and HOBt.

- Stir at room temperature for several hours to overnight.

- Quench with dilute hydrochloric acid.

- Extract and purify by chromatography or crystallization.

This method is effective for introducing the propylamine side chain onto the benzo(c)thiophene core or related intermediates with high yields (up to 94%) and purity.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reagents | EDC·HCl, HOBt, DIPEA | Efficient coupling |

| Solvent | N,N-dimethylformamide (DMF) | Good solubility and reaction rate |

| Temperature | Room temperature | Mild conditions |

| Reaction time | 2 to 16 hours | Complete conversion |

| Purification | Acid quench, extraction, chromatography | High purity product |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| Cyclic alkylene sulphuric ester + amine | Dimethylamine 40% aq., 140°C, autoclave, 16 h | Crystalline hydrochloride salt obtained | Versatile for polycyclic amines |

| Organolithium + cyclic sulphate salt | Phenyllithium, 150°C, aqueous ammonia, autoclave | Phenyl-substituted amine hydrochloride | Allows phenyl group introduction |

| Carbodiimide-mediated coupling | EDC·HCl, HOBt, DIPEA, DMF, RT, 2–16 h | Up to 94% yield | Efficient side chain introduction |

| Microwave-assisted synthesis | EDC·HCl, isopropyl alcohol, 80°C, 15 min, microwave | 90% yield | Rapid synthesis, potential for adaptation |

Research Discoveries and Practical Considerations

- Protection of reactive groups during synthesis is crucial to avoid side reactions. Protecting groups like benzyl or esters may be used and later removed by hydrogenolysis or hydrolysis.

- Non-aqueous solvents such as hydrocarbons, ethers, esters, ketones, and amides provide inert media for the initial reactions between cyclic sulphuric esters and nucleophiles.

- The hydrochloride salt form is preferred for its stability and ease of crystallization.

- Purification often involves solvent extraction, drying over anhydrous agents, and recrystallization or chromatographic techniques.

- Microwave-assisted methods show promise for reducing reaction times and improving yields, though further adaptation to this specific compound is warranted.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Drug Development

1,3-Dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride has been investigated for its potential as a therapeutic agent. Its interaction with various receptors and enzymes is critical for understanding its pharmacodynamics.

- Binding Affinity Studies : Research has focused on the compound's binding affinity to specific receptors, which may elucidate its mechanism of action and potential side effects when used in combination with other drugs.

2. Antidepressant Properties

The compound is structurally related to selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and related affective disorders. Its efficacy in clinical settings remains a subject of ongoing research .

Toxicological Profile

Understanding the safety profile of 1,3-Dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride is essential for its therapeutic use. Toxicity studies indicate an LD50 value of 60 mg/kg in rodent models via intravenous administration, highlighting the need for careful dosage considerations in clinical applications .

Case Studies

Case Study 1: Antidepressant Efficacy

In a clinical trial assessing the antidepressant efficacy of compounds similar to 1,3-Dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride, researchers found significant improvements in patient mood scores compared to placebo controls. The study highlighted the importance of receptor binding profiles in predicting therapeutic outcomes.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on rodents indicated that while the compound exhibits therapeutic potential, careful monitoring for toxicity is necessary due to observed adverse effects at higher doses. This underscores the importance of dose optimization in future clinical applications.

Wirkmechanismus

The mechanism of action of 1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1,3-Dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride

- Synonyms: LU 4-074 hydrochloride; Benzo(c)thiophene-1-propylamine, 1,3-dihydro-1-phenyl-N,N,3,3-tetramethyl-, hydrochloride .

- CAS Registry Number : 26106-04-7 .

- Molecular Formula : C₂₁H₂₇ClN₂S .

- Molecular Weight : 362.01 g/mol .

Structural Features :

The compound features a benzo(c)thiophene core substituted with a phenyl group at position 1, a propylamine chain with dimethyl groups at the nitrogen, and a hydrochloride salt. Its structure is critical for interactions with biological targets, likely influencing central nervous system (CNS) activity .

Toxicity Profile :

- Acute toxicity (mouse, intravenous): LD₅₀ = 49 mg/kg .

- Limited data exist on chronic toxicity or carcinogenicity.

Comparison with Structurally Similar Compounds

1,3-Dihydro-N,N-diethyl-3,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine Hydrochloride (CID 33331)

3-(3,3-Dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium Chloride (CAS 29140-42-9)

- Molecular Formula: C₂₁H₂₈ClNO₂S .

- Key Differences :

- Physical Properties :

Talsupram (CAS 21489-20-3)

- Molecular Formula : C₂₀H₂₅NS .

- Pharmacological Class : Selective serotonin reuptake inhibitor (SSRI) .

- Key Differences :

Comparative Analysis Table

Research Findings and Implications

- Structural-Activity Relationships (SAR): Alkyl chain length on nitrogen (e.g., dimethyl vs. Oxidation of the thiophene ring (e.g., 2,2-dioxide) increases polarity but retains high LogP, suggesting complex solubility profiles .

- Toxicity Considerations: The target compound’s acute toxicity (LD₅₀ = 49 mg/kg) is notable; analogs with diethyl or oxide groups lack comparable data, highlighting a research gap .

- Therapeutic Potential: Talsupram’s SSRI activity suggests the target compound may share serotonergic mechanisms, but substituent differences could alter target specificity .

Biologische Aktivität

1,3-Dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride is a synthetic compound with the molecular formula C19H24ClNS and a molecular weight of approximately 333.95 g/mol. This compound features a benzo(c)thiophene core, characterized by a fused benzene and thiophene ring structure, which contributes to its unique chemical properties and potential biological activities. It is classified as a hydrochloride salt, commonly used in pharmaceutical applications.

Chemical Structure and Properties

The compound's structure includes:

- A benzo(c)thiophene core that enhances its biological activity.

- A dimethylamino group known for participating in nucleophilic substitution reactions.

- A propylamine side chain , which may influence its pharmacological properties.

Key Features

| Property | Description |

|---|---|

| Molecular Formula | C19H24ClNS |

| Molecular Weight | 333.95 g/mol |

| Structural Characteristics | Contains a thiophene ring and propylamine group |

Anticancer Properties

Research indicates that compounds with similar structural motifs to 1,3-dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine have demonstrated significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown promising results in targeting breast cancer cells while exhibiting minimal toxicity to normal cells .

Case Study: Cytotoxic Effects

In a comparative study of various synthesized compounds, it was found that those containing tertiary amine groups exhibited enhanced cytotoxic effects on breast cancer cells (MCF-7) compared to standard treatments like Tamoxifen. This suggests that the presence of a dimethylamino group in the structure may play a crucial role in improving the compound's efficacy against cancer cells .

Cardiovascular Effects

Some derivatives of thiophene-based compounds have been evaluated for their cardiovascular effects, particularly regarding vasorelaxation and bradycardic activity. These studies suggest that similar compounds may possess heart-rate-reducing properties, indicating potential therapeutic applications in cardiovascular diseases .

Toxicity Profile

The acute toxicity of 1,3-dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride has been assessed in rodent models. The LD50 (lethal dose for 50% of the population) was determined to be approximately 60 mg/kg when administered intravenously . This information is vital for understanding the safety profile of the compound in therapeutic contexts.

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for synthesizing 1,3-Dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride?

Answer:

The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:

- Thiophene functionalization : Reacting benzo(c)thiophene derivatives with alkylating agents (e.g., propylamine derivatives) under reflux conditions in solvents like dichloromethane or ethanol .

- Amine alkylation : Introducing dimethyl and phenyl groups via nucleophilic substitution, often requiring bases like potassium carbonate to deprotonate intermediates .

- Hydrochloride salt formation : Final purification via recrystallization or column chromatography, with careful pH adjustment to ensure salt stability .

Critical parameters : Temperature control (60–90°C), solvent polarity, and reaction time (3–6 hours) significantly impact yield and purity. Industrial-scale synthesis may employ continuous flow reactors for reproducibility .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

- HPLC-MS : Quantifies purity (>98% is typical for research-grade material) and detects trace byproducts (e.g., unreacted amines or thiophene intermediates) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at N3 and phenyl ring orientation). Aromatic proton signals between δ 7.2–7.8 ppm validate benzo(c)thiophene core integrity .

- Elemental analysis : Matches experimental C/H/N/S ratios to theoretical values (e.g., C: 63.2%, H: 6.1%, N: 4.5%, S: 8.7%) to verify stoichiometry .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors released during salt formation .

- Storage : Store in airtight containers at 2–8°C, protected from light, to prevent degradation via hydrolysis or photochemical reactions .

Advanced: How do structural modifications (e.g., substituent changes on the thiophene ring) affect biological activity?

Answer:

Comparative studies on analogs suggest:

- Electron-withdrawing groups (e.g., -Cl at position 2 of thiophene) enhance receptor binding affinity by 30–50%, likely due to increased dipole interactions .

- Methyl groups on the propylamine chain improve metabolic stability but reduce aqueous solubility (logP increases by ~0.5 units) .

Methodology : Use molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., radioligand binding) to correlate substituent effects with target engagement .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

Answer:

Discrepancies often arise from:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions.

- Catalyst load : Pd(PPh₃)₄ (0.5–1 mol%) optimizes cross-coupling steps, as excess catalyst promotes decomposition .

Resolution strategy : Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent ratio) and identify optimal conditions .

Advanced: What mechanistic insights exist for the compound’s interaction with biological targets (e.g., serotonin receptors)?

Answer:

- Receptor binding : The benzo(c)thiophene core mimics indole rings in serotonin, enabling π-π stacking with Trp residues in receptor pockets .

- Amine protonation : The hydrochloride salt enhances solubility, facilitating ionic interactions with aspartate residues (e.g., D3.32 in 5-HT receptors) .

Experimental validation : Use fluorescence polarization assays to measure binding kinetics (Kd values) and site-directed mutagenesis to confirm critical residues .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Degrades by 10% after 30 days at 25°C (via HPLC), primarily through hydrolysis of the propylamine chain.

- Photostability : Exposure to UV light (254 nm) for 24 hours causes 15% degradation, forming sulfoxide byproducts .

Mitigation : Lyophilization increases shelf life to 12 months at -20°C, with <5% degradation .

Advanced: What are the key intermediates in its synthesis, and how can their formation be monitored?

Answer:

- Intermediate A : 3-Methylbenzo(c)thiophene-1-amine, detectable via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3) .

- Intermediate B : N,N-Dimethylpropylamine-thiophene adduct, characterized by a distinct IR peak at 1650 cm⁻¹ (C-N stretch) .

Monitoring tools : Use in-situ FTIR or LC-MS to track reaction progress and optimize quenching times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.